molecular formula C15H11N3O5S2 B2761949 Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate CAS No. 477537-99-8

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate

Cat. No. B2761949
CAS RN: 477537-99-8
M. Wt: 377.39
InChI Key: NASRGPFUKNTPAI-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Photophysical Properties and Singlet Oxygen Activation

A study explored the photochemical reactions of similar thiazole derivatives, focusing on their photophysical properties and the ability to act as singlet-oxygen sensitizers. These compounds, including variations like ethyl 2-chlorothiazole-5-carboxylate and ethyl 2-iodothiazole-5-carboxylate, were tested for their fluorescence and capability to activate singlet oxygen, which is crucial in photodynamic therapy and environmental applications. The unique photophysical properties make these thiazole derivatives valuable for further exploration in scientific research involving light-activated processes (Amati et al., 2010).

Synthetic Methodologies

Another study focused on the synthesis of a closely related compound, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, highlighting the synthetic methodologies involved. This research contributes to the broader field of organic synthesis, providing insights into the production of complex thiazole derivatives which can be applied in the development of new materials, sensors, or biomedical molecules (Tang Li-jua, 2015).

Structural Analysis and Applications

Further, a study on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives revealed the potential for structural analysis and applications in medicinal chemistry. The detailed synthesis and structural elucidation of these compounds pave the way for their use in the design of drug candidates and materials with specific properties (H. M. Mohamed, 2014).

Anticancer Studies

Lastly, a study conducted on ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, a compound with a similar structural motif, discussed its synthesis and anticancer activity. Although this study is not directly related to Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate, it exemplifies how structurally related compounds can be explored for their biological activities, thereby hinting at the potential biomedical research applications of the compound (Vasantha Kumar et al., 2020).

properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-2-carbonylamino)-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5S2/c1-2-23-15(20)8-7-11(18(21)22)25-13(8)17-12(19)14-16-9-5-3-4-6-10(9)24-14/h3-7H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASRGPFUKNTPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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